molecular formula C12H10N2O2 B12924916 5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one CAS No. 32962-46-2

5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one

Cat. No.: B12924916
CAS No.: 32962-46-2
M. Wt: 214.22 g/mol
InChI Key: WWTYGEPOGPVBJS-UHFFFAOYSA-N
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Description

5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one: is an organic compound that belongs to the class of oxazolinones This compound is characterized by the presence of a phenyl group, a propynylamino group, and an oxazolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one typically involves the reaction of phenyl isocyanate with propargylamine, followed by cyclization to form the oxazolinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazolinone ring or the propynyl group, resulting in the formation of reduced products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, often used in anhydrous solvents.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid, typically under controlled temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

    5-Phenyl-2-(2-propynylamino)-2-thiazolin-4-one: Similar in structure but contains a thiazolinone ring instead of an oxazolinone ring.

    5-Phenyl-2-(2-propynylamino)-2-imidazolin-4-one: Contains an imidazolinone ring, offering different chemical properties and reactivity.

Uniqueness: The uniqueness of 5-Phenyl-2-(2-propynylamino)-2-oxazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazolinone ring provides stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

32962-46-2

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-phenyl-2-prop-2-ynylimino-1,3-oxazolidin-4-one

InChI

InChI=1S/C12H10N2O2/c1-2-8-13-12-14-11(15)10(16-12)9-6-4-3-5-7-9/h1,3-7,10H,8H2,(H,13,14,15)

InChI Key

WWTYGEPOGPVBJS-UHFFFAOYSA-N

Canonical SMILES

C#CCN=C1NC(=O)C(O1)C2=CC=CC=C2

Origin of Product

United States

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